In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 6-Methyl-2,6-diazaspirooctan-7-one Hydrochloride
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 6-Methyl-2,6-diazaspirooctan-7-one Hydrochloride
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of 6-Methyl-2,6-diazaspiro[1]octan-7-one Hydrochloride
Executive Summary
Modern drug discovery is undergoing a paradigm shift, moving away from flat, sp²-hybridized aromatic scaffolds toward complex, three-dimensional architectures. This transition, widely known as the "Escape from Flatland" [1], aims to improve the physicochemical properties and clinical success rates of small-molecule therapeutics. 6-Methyl-2,6-diazaspiro[1]octan-7-one hydrochloride (CAS: 2097951-61-4) represents a premium spirocyclic building block designed specifically for this purpose.
This whitepaper provides an authoritative, in-depth analysis of the structural mechanics, physicochemical advantages, and experimental workflows associated with this highly versatile spirocyclic scaffold.
Structural Mechanics & Physicochemical Profile
Architectural Breakdown
The compound is a highly rigid, bridged spirocyclic system consisting of two fused rings sharing a single quaternary carbon (C4):
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Azetidine Ring (Positions 1-3): A four-membered ring containing a secondary amine at position 2. This nitrogen serves as the primary nucleophilic site for functionalization (e.g., Buchwald-Hartwig couplings or SₙAr reactions).
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Pyrrolidinone Ring (Positions 5-8): A five-membered γ-lactam ring. The nitrogen at position 6 is methylated, which deliberately caps the hydrogen bond donor capacity of the amide, thereby enhancing membrane permeability. The carbonyl at position 7 (7-one) provides metabolic stability against oxidative enzymes.
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Hydrochloride Salt: Formulated as an HCl salt to prevent spontaneous polymerization or degradation of the strained azetidine ring, ensuring long-term bench stability and predictable stoichiometry.
Quantitative Data Summary
To facilitate rapid assessment for lead optimization, the core quantitative properties of the scaffold are summarized below.
| Property | Value | Mechanistic Significance |
| Chemical Name | 6-Methyl-2,6-diazaspiro[1]octan-7-one HCl | Standardized IUPAC nomenclature. |
| CAS Registry Number | 2097951-61-4 | Unique identifier for the HCl salt form. |
| Molecular Formula | C₇H₁₂N₂O • HCl (C₇H₁₃ClN₂O) | Defines exact mass requirements. |
| Molecular Weight | 176.64 g/mol | Low MW allows for extensive elaboration without exceeding Lipinski's limits. |
| Fraction sp³ (Fsp³) | 0.86 (6 of 7 carbons are sp³) | Exceptionally high 3D character; drives solubility and target specificity. |
| Calculated TPSA | ~32.3 Ų (Free base) | Highly favorable for passive membrane and blood-brain barrier (BBB) penetration. |
Mechanistic Role in Drug Design: The "Escape from Flatland"
The integration of 6-methyl-2,6-diazaspiro[1]octan-7-one into a drug candidate is rarely arbitrary. Medicinal chemists utilize this scaffold to engineer specific pharmacokinetic (PK) and pharmacodynamic (PD) outcomes.
By replacing traditional flat rings (such as piperazine or morpholine) with this spirocycle, researchers dramatically increase the Fraction of sp³ hybridized carbons (Fsp³) . As established by Lovering et al., higher Fsp³ correlates directly with improved clinical success [1]. The causality is rooted in thermodynamics: the rigid, 3D structure prevents the planar π-π stacking that typically causes poor aqueous solubility and promiscuous off-target protein binding.
Fig 1: Pharmacological impact of spirocyclic scaffolds on ADME properties.
Experimental Workflows: Self-Validating SₙAr Protocol
To demonstrate the practical utility of this building block, we detail a Nucleophilic Aromatic Substitution (SₙAr) protocol used to synthesize Autotaxin inhibitors, adapted from validated patent literature [2].
Mechanistic Rationale for Reagent Selection
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Solvent (Anhydrous DMSO): A polar aprotic solvent is mandatory. It solvates the transition state of the Meisenheimer complex, lowering the activation energy required for the SₙAr reaction.
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Base (K₂CO₃): Potassium carbonate is selected for a dual mechanistic purpose. First, it neutralizes the HCl salt to liberate the nucleophilic free amine of the azetidine. Second, it acts as an irreversible scavenger for the hydrofluoric acid (HF) byproduct, driving the reaction equilibrium forward.
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Temperature (120°C): The spirocyclic secondary amine is sterically hindered. High thermal energy is required to force the nucleophilic attack on the unactivated or weakly activated aryl halide.
Step-by-Step Protocol
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Preparation: In a dry reaction vessel, dissolve 4-fluorobenzonitrile (1.0 eq, e.g., 1.81 mmol) and 6-methyl-2,6-diazaspiro[1]octan-7-one hydrochloride (1.0 eq, 1.81 mmol) in 1.6 mL of anhydrous DMSO.
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Activation: Add K₂CO₃ (3.1 eq, 5.62 mmol) to the stirring solution.
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Thermal Coupling: Seal the vessel and heat the reaction mixture to 120°C. Stir vigorously for 3 hours, then allow the mixture to cool and stir at room temperature overnight.
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Self-Validation (In-Process): Extract a 5 µL aliquot, dilute in MeCN/H₂O, and analyze via LC-MS. The reaction is validated when the starting material mass disappears and the target product mass ([M+H]⁺ = 242.3 m/z) dominates the chromatogram.
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Isolation (Visual Validation): Slowly dilute the cooled reaction mixture with distilled water. Because the highly organic spirocyclic product is insoluble in aqueous media, this forces immediate precipitation.
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Recovery: Filter the resulting precipitate, wash thoroughly with cold water to remove residual DMSO and inorganic salts, and dry in vacuo at 50°C to yield the pure product.
Fig 2: Self-validating synthetic workflow for SₙAr coupling of spirocycles.
Analytical Characterization Standards
To ensure the integrity of the 6-methyl-2,6-diazaspiro[1]octan-7-one building block prior to library synthesis, rigorous analytical characterization must be performed:
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¹H NMR (DMSO-d₆): Look for the distinct singlet of the N-methyl group (~2.8 ppm) and the complex multiplet signals corresponding to the highly strained CH₂ protons of the azetidine ring (~3.5 - 4.0 ppm). The absence of broad amine protons indicates complete conversion in downstream amidation/SₙAr steps.
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LC-MS: The free base should present a sharp peak with an exact mass of [M+H]⁺ = 141.1 m/z. Peak tailing may occur on standard C18 columns due to the basic azetidine nitrogen; utilizing a high-pH mobile phase (e.g., 0.1% NH₄OH in MeCN) will sharpen the peak and validate purity.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[Link]
- Boehringer Ingelheim International GmbH. (2021). Autotaxin Inhibitors (WO 2021/013830 A1).
